![molecular formula C25H24N4O6 B2654859 ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate CAS No. 877656-66-1](/img/new.no-structure.jpg)
ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate is an intricate synthetic compound that represents a fusion of distinct functional groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine. This compound features a combination of a benzofuran moiety fused with a pyrimidine ring and a piperazine backbone. This structural complexity lends it unique physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate involves multi-step organic reactions. A general pathway might include:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a condensation reaction between a phenyl-substituted benzofuran derivative and an appropriate diaminopyrimidine compound under acidic or basic conditions.
Introduction of the piperazine moiety: Acylation reactions are used to attach a piperazine derivative to the existing core structure. This step usually requires reagents like carbodiimides or activating agents like N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: Finally, the ethyl ester group is introduced through esterification reactions, using ethanol and catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods: For industrial-scale production, optimizations are required for yield and cost-effectiveness:
Automated Synthesizers: Use of automated synthesizers for handling multiple steps, reducing human error, and increasing consistency.
Flow Chemistry: Implementation of continuous flow chemistry processes for scalable and efficient reactions.
Catalysis: Employing catalytic systems to improve reaction rates and reduce by-products, ensuring greener chemistry practices.
化学反应分析
Types of Reactions:
Oxidation: Ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate can undergo oxidation reactions leading to changes in the functional groups attached to its core.
Reduction: Selective reduction reactions can target specific ketone or ester groups within the compound.
Substitution: Various substitution reactions are feasible, particularly on the benzofuran and pyrimidine rings, under nucleophilic or electrophilic conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, sulfuric acid for sulfonation, and nitrating agents like nitric acid (HNO3).
Major Products: The major products from these reactions depend on the reaction conditions but typically include oxidized or reduced analogs, and substituted variants with different functional groups replacing hydrogen atoms on the aromatic rings.
科学研究应用
Ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate is explored for various applications:
Chemistry: Utilized as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic uses, such as anti-cancer agents due to its potential to interact with DNA or inhibit specific enzymes.
Industry: Employed in the development of novel materials and specialty chemicals.
作用机制
The compound's mechanism of action is rooted in its ability to interact with specific molecular targets:
Molecular Targets: Often targets enzymes or receptors related to its structural motif, such as kinase inhibitors or G-protein-coupled receptors (GPCRs).
Pathways Involved: It may influence pathways involved in cell cycle regulation, apoptosis, or signal transduction.
相似化合物的比较
Ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate can be compared to other compounds like:
Analogous Benzofuran Derivatives: These share the benzofuran core but differ in their substitution patterns and side chains.
Pyrimidine-based Compounds: Compounds with similar pyrimidine backbones but different moieties attached, affecting their biological activities.
Piperazine Derivatives: Various piperazine-based drugs, differing mainly in their terminal substituents.
This compound's uniqueness lies in its fused benzofuran-pyrimidine core combined with the piperazine moiety, offering a distinct profile of chemical reactivity and potential biological activity. Similar compounds include benzofuran-based drugs, pyrimidine nucleotides, and piperazine-containing antihistamines or antipsychotics.
属性
CAS 编号 |
877656-66-1 |
|---|---|
分子式 |
C25H24N4O6 |
分子量 |
476.489 |
IUPAC 名称 |
ethyl 4-[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H24N4O6/c1-2-34-25(33)27-14-12-26(13-15-27)20(30)16-28-21-18-10-6-7-11-19(18)35-22(21)23(31)29(24(28)32)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |
InChI 键 |
GOVBMEQEIZFLDN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2654776.png)
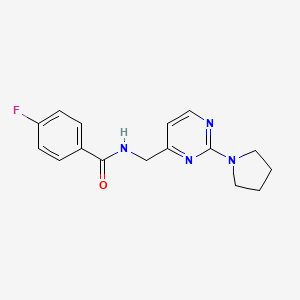
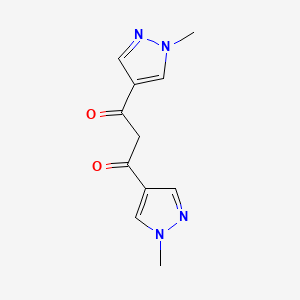
![N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2654781.png)
![2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2654785.png)
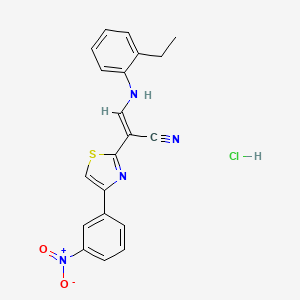
![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2654789.png)
![3-(4-methoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide](/img/structure/B2654790.png)
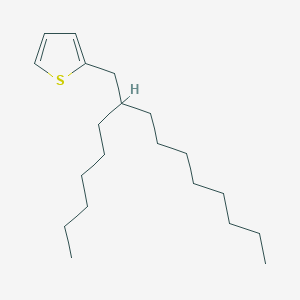
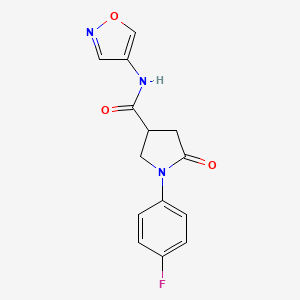
![ethyl 2-[4-(dibutylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2654793.png)
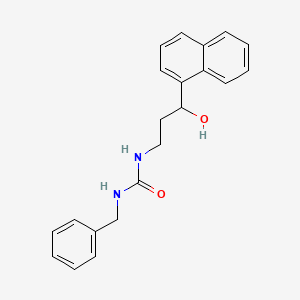
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B2654797.png)

